molecular formula C9H16I2 B14408404 1,9-Diiodonon-1-ene CAS No. 87462-73-5

1,9-Diiodonon-1-ene

Cat. No.: B14408404
CAS No.: 87462-73-5
M. Wt: 378.03 g/mol
InChI Key: PAMLNVVCRHKETD-UHFFFAOYSA-N
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Description

1,9-Diiodonon-1-ene is an organic compound with the molecular formula C9H16I2. It consists of a nine-carbon chain with iodine atoms attached to the first and ninth carbon atoms, and a double bond between the first and second carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,9-Diiodonon-1-ene can be synthesized through various methods. One common approach involves the iodination of non-1-ene. The reaction typically requires the presence of iodine (I2) and a suitable catalyst, such as a Lewis acid, to facilitate the addition of iodine atoms to the carbon chain. The reaction conditions often include a solvent like chloroform or carbon tetrachloride and may require heating to achieve the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the yield and purity of the compound. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1,9-Diiodonon-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of non-1-ene derivatives with different functional groups.

    Addition: Formation of dihaloalkanes or hydrogenated products.

    Oxidation: Formation of diiodo alcohols.

Scientific Research Applications

1,9-Diiodonon-1-ene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a radiolabeling agent for imaging studies.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,9-Diiodonon-1-ene involves its interaction with various molecular targets. The iodine atoms in the compound can participate in halogen bonding, which influences its reactivity and interactions with other molecules. The double bond allows for addition reactions, which can modify the compound’s structure and properties. These interactions can affect biological pathways and chemical processes, making the compound useful in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,9-Diiodonon-1-ene is unique due to the presence of iodine atoms, which are larger and more polarizable than bromine or chlorine atoms. This results in different reactivity and physical properties, such as higher density and boiling point. The iodine atoms also enhance the compound’s ability to participate in halogen bonding, making it valuable in specific chemical and biological applications .

Properties

CAS No.

87462-73-5

Molecular Formula

C9H16I2

Molecular Weight

378.03 g/mol

IUPAC Name

1,9-diiodonon-1-ene

InChI

InChI=1S/C9H16I2/c10-8-6-4-2-1-3-5-7-9-11/h6,8H,1-5,7,9H2

InChI Key

PAMLNVVCRHKETD-UHFFFAOYSA-N

Canonical SMILES

C(CCCC=CI)CCCI

Origin of Product

United States

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